Spiro[cyclohexane-1,3'-indolin]-2'-one
Overview
Description
Spiro[cyclohexane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indolin-2-one moiety. This compound belongs to the class of spirooxindoles, which are known for their significant biological activities and are commonly found in various natural products and medicinal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclohexane-1,3’-indolin]-2’-one typically involves organocatalytic reactions. One common method is the Michael-Michael-Michael-aldol cascade reaction, which allows for the construction of the spirocyclic framework with high stereoselectivity . This reaction involves the use of 3-olefinic oxindoles and pentane-1,5-dial as starting materials, and it proceeds under mild conditions to yield the desired spirocyclic product .
Industrial Production Methods
While specific industrial production methods for spiro[cyclohexane-1,3’-indolin]-2’-one are not extensively documented, the general approach involves scaling up the aforementioned synthetic routes. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,3’-indolin]-2’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic framework.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the indolin-2-one moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic framework .
Scientific Research Applications
Spiro[cyclohexane-1,3’-indolin]-2’-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of spiro[cyclohexane-1,3’-indolin]-2’-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromene-4,3’-indolin]-2-ones: These compounds share a similar spirocyclic framework but differ in the nature of the fused rings.
Spiropyrans: These photochromic compounds have a spirocyclic structure and exhibit unique light-responsive properties.
Uniqueness
Spiro[cyclohexane-1,3’-indolin]-2’-one is unique due to its specific combination of a cyclohexane ring and an indolin-2-one moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research and application .
Properties
IUPAC Name |
spiro[1H-indole-3,1'-cyclohexane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-13(8-4-1-5-9-13)10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHRWZOIAVWPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512368 | |
Record name | Spiro[cyclohexane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4933-14-6 | |
Record name | Spiro[cyclohexane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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